molecular formula C21H22N2O2S B13006135 3-(1-Tosylpiperidin-2-yl)quinoline

3-(1-Tosylpiperidin-2-yl)quinoline

Cat. No.: B13006135
M. Wt: 366.5 g/mol
InChI Key: GMXOZFUGMUQEQW-UHFFFAOYSA-N
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Description

3-(1-Tosylpiperidin-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The structure of this compound includes a quinoline ring fused with a piperidine ring, which is further substituted with a tosyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpiperidin-2-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of 2-chloroquinoline with a piperidine derivative, followed by the introduction of the tosyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpiperidin-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Tosylpiperidin-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Tosylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Tosylpiperidin-2-yl)quinoline is unique due to the presence of the tosyl group, which enhances its solubility and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and pharmaceuticals .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]quinoline

InChI

InChI=1S/C21H22N2O2S/c1-16-9-11-19(12-10-16)26(24,25)23-13-5-4-8-21(23)18-14-17-6-2-3-7-20(17)22-15-18/h2-3,6-7,9-12,14-15,21H,4-5,8,13H2,1H3

InChI Key

GMXOZFUGMUQEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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